molecular formula C20H21FN4O B12242461 4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B12242461
M. Wt: 352.4 g/mol
InChI Key: JKEOEVDHWQQZHD-UHFFFAOYSA-N
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Description

4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a combination of heterocyclic structures, including piperidine, oxadiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. Common synthetic routes include:

    Formation of Piperidine Intermediate: This step often involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form 1-[(4-fluorophenyl)methyl]piperidine.

    Formation of Oxadiazole Intermediate: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole intermediates with pyridine derivatives using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine: Shares the oxadiazole and piperidine rings but lacks the pyridine moiety.

    2-(4-Fluorophenyl)-5-[1-[(6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-1,3,4-oxadiazole: Contains similar structural elements but with different substitutions.

Uniqueness

4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H21FN4O/c21-18-3-1-16(2-4-18)14-25-11-7-15(8-12-25)13-19-23-20(24-26-19)17-5-9-22-10-6-17/h1-6,9-10,15H,7-8,11-14H2

InChI Key

JKEOEVDHWQQZHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=NC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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